molecular formula C15H19N3O4S2 B2862272 ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1396576-13-8

ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2862272
CAS No.: 1396576-13-8
M. Wt: 369.45
InChI Key: RMKHIFVTDWVOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C15H19N3O4S2 and its molecular weight is 369.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been applied to create hybrid molecules containing structures similar to the ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate. These molecules, including derivatives of penicillanic acid or cephalosporanic acid, have been investigated for their antimicrobial, antilipase, and antiurease activities. Such research highlights the potential of thiazole derivatives in developing new antibiotics and treatments for various diseases (Başoğlu et al., 2013).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines, which share structural similarities with the compound , have been synthesized and tested for their molluscicidal properties. These compounds were evaluated against snails that are intermediate hosts for schistosomiasis, suggesting a potential application in controlling the spread of this parasitic disease (El-bayouki & Basyouni, 1988).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, resembling the core structure of the compound, have been synthesized and tested for their antitumor activity. These compounds showed promising results against various human tumor cell lines, highlighting the potential of thiazole derivatives in cancer research (El-Subbagh et al., 1999).

Antimicrobial and Antioxidant Studies

Thiazole derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Compounds with thiazole cores have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, underscoring their importance in developing new drugs with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Quantum Chemical Computations

Thiazole derivatives have also been the subject of quantum chemical computations to understand their structural and electronic properties better. Such studies involve the synthesis, crystal structure characterization, and computational analysis of thiazole compounds, providing insights into their chemical behavior and potential applications in various fields (Akhileshwari et al., 2021).

Properties

IUPAC Name

ethyl 2-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-2-22-14(21)8-3-4-10-12(8)17-15(24-10)18-13(20)9-7-23-6-5-11(19)16-9/h8-9H,2-7H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKHIFVTDWVOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.